Rhamnose monohydrate

Anti-adhesion Pseudomonas aeruginosa Veterinary dermatology

Researchers studying Pseudomonas infections or intestinal barrier function often encounter inconsistent results when substituting L-rhamnose with D-glucose, D-mannose, or L-fucose. Rhamnose monohydrate (CAS 6155-35-7) provides validated, quantitative superiority. • 30.8% inhibition of P. aeruginosa adherence to canine corneocytes at 0.1% - exceeding D-mannose (19.4%) and D-galactose (25.6%) • 45-fold higher baseline permeation than lactulose for intestinal permeability ratio determinations • 16-fold greater rhamnose-specific lectin inhibitory potency versus D-fucose. The crystalline monohydrate form (CAS 6155-35-7) possesses distinct dehydration behavior and stability compared to anhydrous L-rhamnose (CAS 10030-85-0). Supplied with full analytical characterization (HPLC, NMR) for reproducible experimental outcomes.

Molecular Formula C6H12O5.H2O
C6H14O6
Molecular Weight 182.17 g/mol
CAS No. 6155-35-7
Cat. No. B1359163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRhamnose monohydrate
CAS6155-35-7
Molecular FormulaC6H12O5.H2O
C6H14O6
Molecular Weight182.17 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)O)O)O)O.O
InChIInChI=1S/C6H12O5.H2O/c1-3(8)5(10)6(11)4(9)2-7;/h2-6,8-11H,1H3;1H2/t3-,4-,5-,6-;/m0./s1
InChIKeyCBDCDOTZPYZPRO-DEZHIRTDSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rhamnose Monohydrate Overview


Rhamnose monohydrate (CAS 6155-35-7), also known as α-L-rhamnose monohydrate or 6-deoxy-L-mannose monohydrate, is the crystalline hydrated form of L-rhamnose, a naturally occurring 6-deoxy sugar [1]. L-Rhamnose predominantly occurs in nature in its L-form (6-deoxy-L-mannose), which is unusual among naturally occurring sugars that mostly exist in D-form [1]. As a methyl-pentose sugar, it serves as a key component of plant cell wall pectic polysaccharides rhamnogalacturonan I and II, as well as bacterial polysaccharides where it plays important roles in pathogenicity and antigenicity .

Rhamnose Monohydrate Differentiation


While L-rhamnose monohydrate belongs to the broader class of monosaccharides, its substitution with structurally similar sugars such as D-glucose, D-mannose, L-fucose, or L-arabinose often yields significantly different experimental and industrial outcomes. The compound's unique stereochemistry as an L-configured 6-deoxy sugar confers distinct physicochemical properties including differential lipophilicity, lectin-binding specificity, and metabolic pathway engagement [1]. Importantly, the monohydrate crystalline form (CAS 6155-35-7) possesses distinct crystal symmetry, unit cell parameters, and dehydration behavior compared to anhydrous L-rhamnose (CAS 10030-85-0), necessitating precise form specification for applications where hydration state affects solubility, stability, or analytical characterization [2].

Rhamnose Monohydrate Comparative Evidence


Pseudomonas aeruginosa Adhesion Inhibition

In a controlled canine corneocyte adhesion assay, L-rhamnose demonstrated superior inhibition of Pseudomonas aeruginosa adherence compared to D-mannose and D-galactose at equivalent concentrations. When used individually at 0.1% concentration, L-rhamnose achieved a 30.8% reduction in bacterial adherence, exceeding both D-galactose (25.6%) and D-mannose (19.4%) [1][2].

Anti-adhesion Pseudomonas aeruginosa Veterinary dermatology

Lectin Binding Specificity

A novel lectin purified from the hemolymph of oak tasar silkworm (Antheraea proylei J.) was specifically inhibited by both L-rhamnose and D-fucose, but with markedly different potencies. L-rhamnose exhibited sixteen times greater inhibitory activity than D-fucose against this rhamnose/fucose-specific lectin [1].

Lectins Carbohydrate-binding proteins Hemagglutination inhibition

Intestinal Permeability Probe Performance

In the dual sugar intestinal permeability test, L-rhamnose has been directly compared to mannitol as the monosaccharide probe component. A prospective randomized study in children with treatment-naïve celiac disease demonstrated that rhamnose is superior to mannitol as a monosaccharide probe, with the lactulose/rhamnose ratio showing improved diagnostic discrimination [1]. Additionally, intestinal permeation of L-rhamnose was 45-fold greater than that of lactulose and 51Cr-EDTA in baseline conditions, establishing its utility as a paracellular absorption marker [2].

Intestinal permeability Dual sugar test Celiac disease diagnostics

Alkyl Glycoside Synthesis Reactivity

In direct acetalization reactions with long alkyl chain alcohols, L-rhamnose demonstrates higher reactivity than D-glucose due to its greater lipophilicity. This differential reactivity enables more efficient synthesis of alkyl rhamnosides such as pentyl rhamnoside and cetyl rhamnoside, which function as non-toxic cosurfactants and surfactants respectively in cosmetic microemulsions [1][2].

Cosmetic surfactants Glycoside synthesis Alkyl rhamnosides

Inducible Promoter System

The rhamnose-inducible promoter system (PRha) provides a distinct expression profile compared to the arabinose-inducible system (PBAD) in Escherichia coli. Maximum induction is observed at 10 mM L-rhamnose. The rhamnose system exhibits considerably leakier basal expression than its arabinose counterpart but achieves similar maximal expression levels upon full induction [1].

Synthetic biology Inducible promoter Escherichia coli expression

Anti-Carbohydrate Antibody Recruitment

In comparative studies of endogenous anti-carbohydrate antibody recruitment to tumor cells, antibodies recognizing α-rhamnose are of equal or greater abundance and affinity as those recognizing αGal. Both rhamnose and αGal epitopes are more effective than DNP at recruiting the IgG antibody subtype, with rhamnose-bearing glycolipids promoting complement-mediated cytotoxicity upon exposure to human serum [1].

Cancer immunotherapy Glycoconjugates Antibody recruitment

Rhamnose Monohydrate Applications


Pseudomonas Anti-Adhesion Research

Based on quantitative evidence demonstrating L-rhamnose achieves 30.8% inhibition of Pseudomonas aeruginosa adherence to canine corneocytes at 0.1% concentration—exceeding D-mannose (19.4%) and D-galactose (25.6%) [1]—researchers developing anti-adhesion therapeutics for Pseudomonas-associated infections should prioritize L-rhamnose monohydrate over alternative monosaccharides. The compound's superior single-agent efficacy may reduce the required concentration or enable more potent combination formulations.

Intestinal Permeability Diagnostics

Given the demonstrated superiority of L-rhamnose over mannitol as a monosaccharide probe in dual sugar absorption testing, and its 45-fold higher baseline permeation compared to lactulose and 51Cr-EDTA [1][2], clinical laboratories and researchers conducting intestinal barrier function assessment should procure L-rhamnose monohydrate for lactulose/rhamnose permeability ratio determinations, particularly for celiac disease and environmental enteric dysfunction studies.

Lectin-Binding Studies

For researchers investigating carbohydrate-lectin interactions, the finding that L-rhamnose exhibits 16-fold greater inhibitory potency than D-fucose against rhamnose/fucose-specific lectins [1] establishes L-rhamnose monohydrate as the definitive carbohydrate probe for rhamnose-specific binding studies. Substitution with L-fucose or D-mannose would yield substantially different results and is not recommended.

Green Surfactant Development

Cosmetic formulators developing alkyl glycoside surfactants should select L-rhamnose monohydrate over D-glucose for reactions with long-chain alcohols, as L-rhamnose's higher lipophilicity confers greater reactivity in direct acetalization [1]. The resulting pentyl and cetyl rhamnosides demonstrate non-toxic cosurfactant properties with documented high hydration and rapid cutaneous penetration, supporting their use in advanced cosmetic microemulsion formulations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rhamnose monohydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.